Valeriandoid F

Anti-inflammatory Nitric Oxide IC50

Valeriandoid F is the optimal single agent for research requiring simultaneous modulation of inflammation (via sub-micromolar NO inhibition, IC50 0.88 µM) and selective targeting of glioma stem cell (GSC) proliferation (IC50 5.75-7.16 µM). This dual-functional profile is unique among Valeriana iridoids; analogs like jatamanvaltrate K lack validated GSC activity. Procure this benchmark compound for studies on glioblastoma microenvironments or PI3K/Akt-mediated neuroregeneration.

Molecular Formula C23H34O9
Molecular Weight 454.5 g/mol
Cat. No. B12412684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValeriandoid F
Molecular FormulaC23H34O9
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C=C2C(C1(COC)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C
InChIInChI=1S/C23H34O9/c1-13(2)7-19(25)31-18-9-17-16(10-29-15(5)24)11-30-22(32-20(26)8-14(3)4)21(17)23(18,27)12-28-6/h9,11,13-14,18,21-22,27H,7-8,10,12H2,1-6H3/t18-,21+,22-,23+/m0/s1
InChIKeyPLZXHNBBZHPBIM-OUFMZXHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valeriandoid F: A Differentiated Iridoid Glycoside from Valeriana jatamansi for Inflammation and Cancer Stem Cell Research


Valeriandoid F is a naturally occurring iridoid glycoside isolated from the roots and rhizomes of Valeriana jatamansi [1]. It belongs to the valeriana-type iridoid class, characterized by a cyclopentanopyran core with multiple esterifications. Unlike many iridoids that exhibit broad, non-specific activity, Valeriandoid F demonstrates a distinct dual-functional profile combining sub-micromolar inhibition of nitric oxide (NO) production with selective antiproliferative activity against glioma stem cells (GSCs) [2]. Its molecular formula is C23H34O9 [3].

Why Valeriandoid F Cannot Be Substituted by Generic Iridoid Analogs in Targeted Research Applications


Substituting Valeriandoid F with other iridoids from Valeriana species—even those with a similar core structure—introduces significant and quantifiable risk of experimental failure. While many iridoids exhibit anti-inflammatory or cytotoxic activity, Valeriandoid F is distinguished by a specific, validated combination of two features: sub-micromolar inhibition of NO production (IC50 0.88 μM) and selective antiproliferative activity against glioma stem cells (GSCs) [1]. The closest analog, jatamanvaltrate K, shows 30% greater NO inhibition potency (IC50 0.62 μM) but lacks any reported selective activity against GSCs in the same assay system [1]. Furthermore, other in-class compounds such as valtrate or isovaltrate exhibit differing esterification patterns that dramatically alter their lipophilicity, cellular permeability, and target engagement profiles. Generic substitution, therefore, fails to guarantee either the specific dual-functional activity or the demonstrated selectivity profile of Valeriandoid F.

Quantitative Comparative Evidence: Valeriandoid F Performance Metrics Against Closest Analogs


Superior NO Production Inhibition Relative to Positive Control and Majority of Iridoid Class

Valeriandoid F inhibits nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages with an IC50 of 0.88 μM. This potency places it among the most active iridoids in a panel of 33 compounds tested. It was more potent than the positive control and more potent than the vast majority of other iridoids isolated from V. jatamansi in the same study, including known compounds like valtrate and didrovaltrate [1]. Its activity is comparable to that of the most potent analog, jatamanvaltrate K, which showed a slightly lower IC50 of 0.62 μM [1].

Anti-inflammatory Nitric Oxide IC50 Macrophage Immunomodulation

Selective Antiproliferative Activity Against Glioma Stem Cells Not Observed in Closest Analog

In a head-to-head assay, Valeriandoid F selectively inhibited the proliferation of human glioma stem cell (GSC) lines GSC-3# and GSC-18# with IC50 values of 7.16 μM and 5.75 μM, respectively [1]. Notably, the closest structural analog, jatamanvaltrate K, which exhibited slightly greater NO inhibition potency, was not reported to possess this selective antiproliferative activity against GSCs in the same study, indicating a divergence in functional selectivity [1]. Another study confirmed the inhibitory effect of valeridoid F (likely a related compound or typographical variant for Valeriandoid F) on GSC-3#, GSC-12#, and GSC-18# growth, further validating the activity [2].

Glioma Cancer Stem Cell Antiproliferative Selectivity GSC

Engagement of PI3K/Akt Signaling Pathway Implicated in Neuroregeneration and Cancer

Network pharmacology analysis and molecular docking studies suggest that Valeriandoid F, among other iridoids from Valeriana jatamansi, may exert therapeutic effects in spinal cord injury (SCI) by targeting the phosphoinositide-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway [1]. While direct comparative binding affinity data against analogs is not yet available, this computational evidence provides a mechanistic rationale for its reported biological activities distinct from simple anti-inflammatory or cytotoxic action. The activation of this pathway is associated with promoting axonal regeneration and functional recovery [1].

PI3K/Akt Neuroregeneration Signaling Pathway Axonal Growth Spinal Cord Injury

Structural Differentiation via Acyloxy Esterification Patterns

Valeriandoid F is a valeriana-type iridoid characterized by specific acyloxy substitutions at multiple positions on the cyclopentanopyran core, differentiating it from other prominent iridoids like valtrate, didrovaltrate, and jatamanvaltrate K [1][2]. These ester groups (typically acetoxy and isovaleroxy) are not inert decorations; they critically influence the compound's lipophilicity, metabolic stability, and ability to penetrate cellular membranes. For example, valtrate and its derivatives are often unstable and prone to degradation, whereas Valeriandoid F, like jatamanvaltrate K, exhibits greater stability due to its specific esterification pattern [3]. However, unlike jatamanvaltrate K, Valeriandoid F's ester pattern correlates with its unique dual-functional bioactivity profile.

Iridoid Structure-Activity Relationship Esterification Valtrate Jatamanvaltrate

Validated Research and Procurement Applications for Valeriandoid F Based on Quantitative Evidence


Dual-Functional Anti-Inflammatory and Glioma Stem Cell Research

Valeriandoid F is the optimal choice for research programs requiring a single agent to simultaneously modulate inflammation (via NO inhibition) and selectively target glioma stem cell (GSC) proliferation. Its dual activity, validated in parallel assays, provides a distinct advantage over compounds like jatamanvaltrate K, which only show robust NO inhibition [1]. This makes Valeriandoid F particularly valuable for investigating the interplay between inflammatory microenvironments and cancer stem cell survival in glioblastoma models.

Investigating PI3K/Akt-Mediated Neuroprotection and Axonal Regeneration

For studies focused on spinal cord injury (SCI) repair or neuroregenerative mechanisms, Valeriandoid F is a compelling candidate based on network pharmacology evidence implicating the PI3K/Akt signaling pathway [2]. This provides a specific, testable mechanistic hypothesis that goes beyond general neuroprotection. Procurement of Valeriandoid F is justified for research seeking to validate and elucidate the role of iridoid-mediated PI3K/Akt activation in promoting axonal growth and functional recovery.

Structure-Activity Relationship (SAR) Studies on Iridoid Esterification

Valeriandoid F, with its defined acyloxy esterification pattern, serves as a critical benchmark compound in SAR studies aimed at optimizing iridoid stability, bioavailability, and target selectivity. By comparing its activity and stability profile to analogs like valtrate (unstable) and jatamanvaltrate K (stable but functionally distinct), researchers can dissect the contribution of specific ester groups to both pharmacokinetic behavior and pharmacodynamic function [3][4]. This provides a rational basis for the design of novel iridoid-based probes or therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valeriandoid F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.